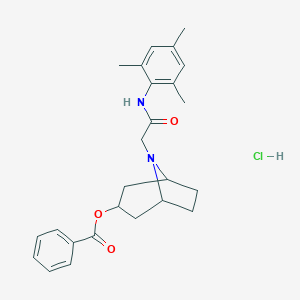
3-Benzoyloxynortropanoacetomesidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyloxynortropanoacetomesidide hydrochloride is a chemical compound that belongs to the class of tropane alkaloids. It is commonly referred to as BON or BON hydrochloride. BON hydrochloride is an important compound that has been used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
BON hydrochloride acts as a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). It binds to the active site of these transporters and prevents the reuptake of dopamine and norepinephrine, leading to an increase in their extracellular levels. This mechanism of action is similar to that of cocaine, which also inhibits DAT and NET. However, BON hydrochloride has a lower affinity for these transporters compared to cocaine, making it a less potent stimulant.
Biochemical and Physiological Effects:
BON hydrochloride has been shown to increase locomotor activity and induce stereotypic behaviors in rodents. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to an increase in the release of these neurotransmitters. BON hydrochloride has also been shown to have anxiogenic effects and to impair learning and memory in rodents. However, these effects are dose-dependent and vary depending on the experimental conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using BON hydrochloride in lab experiments is its availability and relatively low cost compared to other tropane alkaloids. Additionally, BON hydrochloride has a lower affinity for DAT and NET compared to cocaine, making it a less potent stimulant and reducing the risk of addiction in researchers. However, BON hydrochloride has a short half-life and is rapidly metabolized in the body, making it difficult to maintain stable levels in vivo. Additionally, BON hydrochloride has been shown to have toxic effects on dopaminergic neurons at high concentrations, which may limit its use in some experimental conditions.
Future Directions
There are several future directions for the research and development of BON hydrochloride. One area of interest is the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. BON hydrochloride has been shown to increase dopamine levels in the brain, which may be beneficial for the treatment of these diseases. Additionally, BON hydrochloride has been shown to have anxiogenic effects, which may be useful for the development of new anxiolytic drugs. Another area of interest is the development of new ligands for DAT and NET using BON hydrochloride as a template. By modifying the structure of BON hydrochloride, it may be possible to develop more potent and selective ligands for these transporters, which may have potential applications in the treatment of addiction and other disorders.
Synthesis Methods
The synthesis of BON hydrochloride involves the reaction of tropinone with benzoyl chloride and acetic anhydride in the presence of hydrochloric acid. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity and yield of the compound can be improved by optimizing the reaction conditions and purification techniques.
Scientific Research Applications
BON hydrochloride has been used in various scientific research studies due to its potential applications in various fields. It has been used as a precursor for the synthesis of other tropane alkaloids such as cocaine and atropine. BON hydrochloride has also been used as a ligand in receptor binding studies and as a tool for investigating the structure-activity relationships of various compounds. Additionally, BON hydrochloride has been used in the development of new drugs for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
CAS RN |
123202-97-1 |
|---|---|
Product Name |
3-Benzoyloxynortropanoacetomesidide hydrochloride |
Molecular Formula |
C25H31ClN2O3 |
Molecular Weight |
443 g/mol |
IUPAC Name |
[8-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C25H30N2O3.ClH/c1-16-11-17(2)24(18(3)12-16)26-23(28)15-27-20-9-10-21(27)14-22(13-20)30-25(29)19-7-5-4-6-8-19;/h4-8,11-12,20-22H,9-10,13-15H2,1-3H3,(H,26,28);1H |
InChI Key |
KIAIISMPVMJDHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |
synonyms |
3-Benzoyloxynortropanoacetomesidide hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



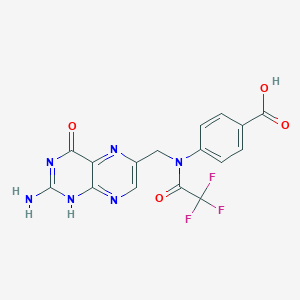
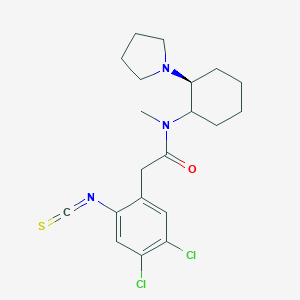


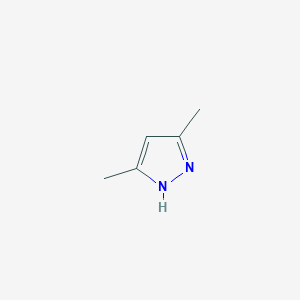
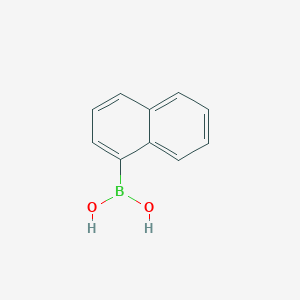
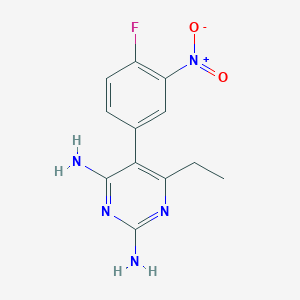



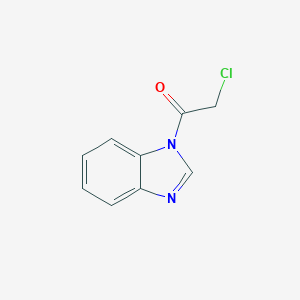
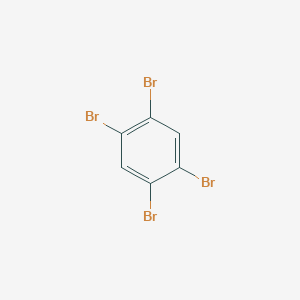
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)